molecular formula C18H27N3O2 B2391839 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide CAS No. 2176202-30-3

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

Cat. No. B2391839
CAS RN: 2176202-30-3
M. Wt: 317.433
InChI Key: DJIBFNUWNLNQBW-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of GABA, 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide can reduce anxiety, prevent seizures, and induce muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide can increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in a reduction in anxiety, prevention of seizures, and muscle relaxation. However, prolonged use of this compound can lead to tolerance and dependence, which can result in withdrawal symptoms upon discontinuation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to selectively target the GABA receptor, which makes it a useful tool for studying the role of GABA in various physiological processes. Additionally, its anxiolytic, anticonvulsant, and muscle relaxant properties make it a promising candidate for the development of new drugs for the treatment of anxiety disorders, epilepsy, and muscle spasms.
However, one of the limitations of using 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide in lab experiments is its potential for tolerance and dependence, which can affect the reliability of the results obtained. Additionally, its complex synthesis method and limited availability can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several possible future directions for the research and development of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide. Some of these include:
1. Investigation of the compound's potential for the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
2. Development of new analogs of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide with improved pharmacokinetic properties and reduced side effects.
3. Exploration of the compound's potential for the treatment of drug addiction and withdrawal symptoms.
4. Investigation of the underlying mechanisms of tolerance and dependence to 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide.
5. Development of new methods for the synthesis of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide that are more efficient and cost-effective.
Conclusion:
In conclusion, 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound that has shown great potential for the treatment of various neurological disorders. Its selective targeting of the GABA receptor and anxiolytic, anticonvulsant, and muscle relaxant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and long-term efficacy.

Synthesis Methods

The synthesis of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-cyclobutyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anxiolytic, anticonvulsant, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and muscle spasms.

properties

IUPAC Name

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18(19-10-15-23-17-8-2-1-3-9-17)21-12-5-11-20(13-14-21)16-6-4-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIBFNUWNLNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

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